7-(Benzyloxy)-4-chloroquinazoline
Overview
Description
7-(Benzyloxy)-4-chloroquinazoline is a chemical compound with the IUPAC name 7-(benzyloxy)-4-chloro-6-methoxyquinazoline . It is used in the synthesis of various pharmaceuticals and has been studied for its potential applications in drug development .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, it was synthesized using a sulfonate resin solid acid catalyst under microwave conditions . The benzyl group was removed without further purification, and an intermediate, racemic baloxavir, was obtained under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzyloxy group at the 7-position, a chlorine atom at the 4-position, and a methoxy group at the 6-position of the quinazoline ring . The InChI code for this compound is 1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 .Scientific Research Applications
Anti-Plasmodial Activity : A study by Gellis et al. (2016) explored the synthesis of 4-benzyloxy-quinazolines, including derivatives similar to 7-(Benzyloxy)-4-chloroquinazoline, and their anti-plasmodial activity against Plasmodium falciparum. The study found promising anti-plasmodial activity and low cytotoxicity in several molecules.
Anticancer Properties : Research by Noolvi and Patel (2013) investigated the synthesis of quinazoline derivatives and evaluated their anticancer activity. The study highlighted the potential of these compounds in targeting EGFR-tyrosine kinase, which is significant in cancer therapy.
Antimycobacterial Activity : The synthesis and antimycobacterial activity of various quinazoline derivatives, including compounds related to this compound, were studied by Salve, Alegaon, and Sriram (2017). This research highlights the potential use of these compounds as antitubercular agents.
Synthesis Techniques : A study by Wang et al. (2015) focused on the synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline, demonstrating the methodological advancements in synthesizing such compounds, which is crucial for further pharmaceutical applications.
Antibacterial and Antitubercular Properties : Research by Anand et al. (2011) evaluated the antibacterial and antitubercular properties of quinazolin-4(3H)-ones, related to this compound, showing their potential as effective agents against bacterial and mycobacterial targets.
Antioxidant Properties : A study by Saraiva et al. (2015) explored the synthesis and antioxidant properties of quinoline derivatives. The findings suggest the potential of these compounds in reducing oxidative stress, which is a key factor in various diseases.
Alzheimer's Disease Treatment : The work of Amin et al. (2021) involved synthesizing 7-benzyloxycoumarin-based compounds, showing significant acetylcholinesterase inhibitory activity. This suggests potential applications in treating Alzheimer's disease.
Properties
IUPAC Name |
4-chloro-7-phenylmethoxyquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-13-7-6-12(8-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUBKUDKGUCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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